molecular formula C8H17NO2 B13249024 3-(2-Aminopropan-2-yl)oxan-3-ol

3-(2-Aminopropan-2-yl)oxan-3-ol

Cat. No.: B13249024
M. Wt: 159.23 g/mol
InChI Key: XNJWKWIVEIUWDH-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)oxan-3-ol is an organic compound with the molecular formula C8H17NO2 It is a derivative of oxane, featuring an amino group and a hydroxyl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)oxan-3-ol typically involves the reaction of oxane derivatives with appropriate amines. One common method is the addition of 2-amino-2-methylpropane to oxane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as distillation and recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)oxan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

3-(2-Aminopropan-2-yl)oxan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-propanol: A straight-chain amino alcohol with similar functional groups.

    3-Amino-2-propanol: Another amino alcohol with a different structural arrangement.

    1-Aminopropan-2-ol: An isomer with the amino group attached to a different carbon atom.

Uniqueness

3-(2-Aminopropan-2-yl)oxan-3-ol is unique due to its oxane ring structure, which imparts different chemical and physical properties compared to its straight-chain counterparts

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)oxan-3-ol

InChI

InChI=1S/C8H17NO2/c1-7(2,9)8(10)4-3-5-11-6-8/h10H,3-6,9H2,1-2H3

InChI Key

XNJWKWIVEIUWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCOC1)O)N

Origin of Product

United States

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